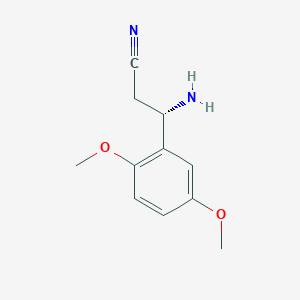

(3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile

Beschreibung

(3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile is a chiral nitrile-containing compound characterized by a propanenitrile backbone with a 2,5-dimethoxyphenyl substituent and an amino group at the stereogenic C3 position (3S configuration). Its molecular formula is C₁₁H₁₄N₂O₂ (MW: 206.24 g/mol). The 2,5-dimethoxy substitution pattern on the aromatic ring is a hallmark of psychoactive phenethylamine derivatives, though the nitrile group and stereochemistry distinguish it from classical analogs. Current research focuses on its synthetic pathways, stereochemical resolution, and metabolic stability, though clinical or preclinical studies remain scarce .

Eigenschaften

Molekularformel |

C11H14N2O2 |

|---|---|

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

(3S)-3-amino-3-(2,5-dimethoxyphenyl)propanenitrile |

InChI |

InChI=1S/C11H14N2O2/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7,10H,5,13H2,1-2H3/t10-/m0/s1 |

InChI-Schlüssel |

XAALMFFPWWJBDJ-JTQLQIEISA-N |

Isomerische SMILES |

COC1=CC(=C(C=C1)OC)[C@H](CC#N)N |

Kanonische SMILES |

COC1=CC(=C(C=C1)OC)C(CC#N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then reduced to form the corresponding amine. The nitrile group is introduced through a subsequent reaction with a cyanating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules. It is also used in the synthesis of compounds that can interact with biological targets such as enzymes and receptors .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to investigate its efficacy in treating various diseases and conditions .

Industry: Industrially, (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties .

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

- Contains a phenol core with an ethylamino-methyl side chain and 2,5-dimethoxyphenyl group.

- Lacks the nitrile functionality and stereogenic center present in the target compound.

Pharmacological Profile :

- High 5-HT₂A receptor affinity (Ki: ~1.2 nM) due to the NBOH pharmacophore, which enhances binding via hydrogen bonding with serine residues .

- Exhibits hallucinogenic effects but is less potent than NBOMe derivatives.

25I-NBOMe (C₁₈H₂₂INO₃)

Structural Differences :

- Features a methoxybenzyl group and iodine substitution on the phenyl ring, absent in the target compound.

- Larger molecular weight (427.28 g/mol) due to the iodine atom.

Pharmacological Profile :

- Exceptionally high 5-HT₂A affinity (Ki: 0.11 nM), attributed to halogenation and methoxybenzyl substitution .

- Associated with severe toxicity, including seizures and fatalities, likely due to prolonged receptor activation and metabolic instability.

2C-H (2,5-Dimethoxyphenethylamine; C₁₀H₁₅NO₂)

Structural Differences :

- Lower molecular weight (181.23 g/mol) and reduced steric hindrance.

Pharmacological Profile :

- Weak 5-HT₂A activity (Ki: ~420 nM) but serves as a precursor for active derivatives like 2C-B and 2C-I .

- Minimal acute toxicity due to rapid metabolism and low receptor engagement.

Table 1: Comparative Analysis of Structural and Functional Attributes

| Compound | Molecular Formula | MW (g/mol) | Key Functional Groups | 5-HT₂A Ki (nM) | Metabolic Stability | Toxicity Notes |

|---|---|---|---|---|---|---|

| (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile | C₁₁H₁₄N₂O₂ | 206.24 | Nitrile, amino, 2,5-dimethoxy | Not reported | High* | Limited data; nitrile may reduce hepatic clearance |

| 25H-NBOH | C₁₇H₂₁NO₃ | 287.35 | Phenol, ethylamino-methyl | 1.2 | Moderate | Vasoconstriction, moderate toxicity |

| 25I-NBOMe | C₁₈H₂₂INO₃ | 427.28 | Iodine, methoxybenzyl | 0.11 | Low | Severe neurotoxicity, fatalities |

| 2C-H | C₁₀H₁₅NO₂ | 181.23 | Phenethylamine | 420 | High | Low acute toxicity |

*Inferred from nitrile’s resistance to esterase-mediated hydrolysis compared to ester/ether analogs.

Metabolic and Toxicity Profiles

- However, cyanide release via nitrile hydrolysis remains a theoretical risk requiring validation .

- 25I-NBOMe : Rapid N-demethylation and O-demethoxy pathways produce reactive metabolites linked to hepatotoxicity .

- 2C-H: Primarily metabolized via deamination and glucuronidation, yielding non-toxic excretory products .

Biologische Aktivität

(3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with various biological targets, synthesis methods, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 206.24 g/mol. The structure features an amino group and a nitrile functional group attached to a propyl chain, along with a 2,5-dimethoxyphenyl moiety. This unique structure is believed to influence its biological activity through specific interactions with biomolecules.

Research indicates that (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile interacts with various enzymes and receptors, potentially modulating several biological pathways. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to neurotransmitter receptors, influencing neuronal signaling.

Table 1: Potential Biological Targets

| Target Type | Interaction Type | Potential Effect |

|---|---|---|

| Enzymes | Inhibition | Modulation of metabolic pathways |

| Receptors | Binding | Alteration of neurotransmitter signaling |

Case Studies and Research Findings

- Neuroprotective Effects : Studies have shown that compounds structurally similar to (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile exhibit neuroprotective properties. For instance, research on related compounds indicated their ability to stimulate neurite outgrowth in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases .

- Pharmacological Properties : Investigations into the pharmacological properties of this compound reveal its potential as a therapeutic agent. Its ability to modulate neurotransmitter systems could be beneficial in treating conditions such as anxiety and depression .

Synthesis Methods

The synthesis of (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile typically involves multi-step organic reactions. Key steps include:

- Formation of the Amino Group : Utilizing amination reactions to introduce the amino functional group.

- Nitrile Formation : Employing nucleophilic substitution reactions to form the nitrile group.

Optimized reaction conditions are crucial for achieving high yields and purity levels, often utilizing continuous flow reactors and advanced purification techniques.

Applications

The versatility of (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile makes it valuable across multiple scientific disciplines:

- Medicinal Chemistry : Its potential therapeutic effects warrant further investigation in drug development.

- Biochemical Research : Understanding its interactions with biological systems can lead to insights into cellular processes and disease mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.